Zuvotolimod

Description

BenchChem offers high-quality Zuvotolimod suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zuvotolimod including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

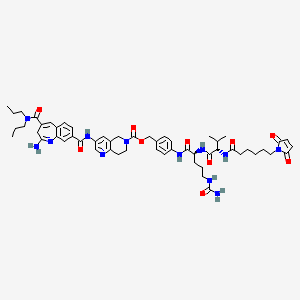

Molecular Formula |

C55H70N12O10 |

|---|---|

Molecular Weight |

1059.2 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 3-[[2-amino-4-(dipropylcarbamoyl)-3H-1-benzazepine-8-carbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C55H70N12O10/c1-5-23-65(24-6-2)53(74)38-27-36-15-16-37(29-44(36)62-45(56)30-38)50(71)61-41-28-39-32-66(26-21-42(39)59-31-41)55(76)77-33-35-13-17-40(18-14-35)60-51(72)43(11-10-22-58-54(57)75)63-52(73)49(34(3)4)64-46(68)12-8-7-9-25-67-47(69)19-20-48(67)70/h13-20,27-29,31,34,43,49H,5-12,21-26,30,32-33H2,1-4H3,(H2,56,62)(H,60,72)(H,61,71)(H,63,73)(H,64,68)(H3,57,58,75)/t43-,49-/m0/s1 |

InChI Key |

JMDJMYUCIGMITJ-UCNLINEOSA-N |

Isomeric SMILES |

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Zuvotolimod's Mechanism of Action in HER2-Positive Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zuvotolimod (also known as SBT6050) represents a novel immunotherapeutic strategy for HER2-positive cancers, designed to overcome the limitations of existing therapies by actively reprogramming the tumor microenvironment. This antibody-drug conjugate (ADC) consists of the HER2-targeting monoclonal antibody pertuzumab, conjugated to a potent Toll-like receptor 8 (TLR8) agonist. This design ensures tumor-localized delivery of the immune-stimulating payload, leading to the activation of myeloid cells and the initiation of a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of zuvotolimod, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction to Zuvotolimod

Zuvotolimod is a first-in-class ADC that leverages the specificity of the anti-HER2 antibody pertuzumab to deliver a TLR8 agonist directly to the tumor site.[1] Pertuzumab binds to a distinct epitope on the HER2 receptor, a well-established target in a significant subset of breast and other solid tumors.[2] The conjugated TLR8 agonist is a small molecule designed to activate myeloid cells, which are often abundant in the tumor microenvironment of HER2-positive cancers.[3] This targeted activation of the innate immune system is intended to convert an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immune-mediated killing.

Core Mechanism of Action

The mechanism of action of zuvotolimod is a multi-step process that begins with the targeted delivery of the TLR8 agonist to the tumor microenvironment and culminates in a broad and durable anti-tumor immune response.

HER2-Targeted Delivery

The pertuzumab component of zuvotolimod binds to HER2-expressing cancer cells. This binding localizes the ADC within the tumor microenvironment, minimizing systemic exposure to the TLR8 agonist and reducing the potential for off-target immune activation.[4]

Myeloid Cell Activation via TLR8 Agonism

Once localized, the TLR8 agonist moiety of zuvotolimod is recognized by TLR8, which is highly expressed on myeloid cells such as macrophages, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[3] The binding of the agonist to TLR8, which resides in the endosomal compartment of these cells, initiates a downstream signaling cascade.

Downstream Signaling Pathways

TLR8 activation by zuvotolimod triggers a MyD88-dependent signaling pathway. This leads to the activation of key transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The activation of NF-κB results in the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines and chemokines.

Reprogramming the Tumor Microenvironment

The secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and chemokines by activated myeloid cells has several profound effects on the tumor microenvironment:

-

Direct Anti-Tumor Activity: Activated macrophages can directly engage in tumor cell phagocytosis and killing.

-

Activation of Natural Killer (NK) Cells: The cytokine milieu promotes the activation and cytolytic activity of NK cells.

-

Enhanced Antigen Presentation: Dendritic cells, upon activation, mature and become more efficient at processing and presenting tumor antigens to T cells.

-

T Cell Priming and Recruitment: The chemokine gradient attracts cytotoxic T lymphocytes (CTLs) to the tumor site, and the enhanced antigen presentation by DCs leads to their robust activation.

-

Reversal of T Cell Senescence: TLR8 signaling has been shown to reverse the suppression of senescent naive and tumor-specific T cells, further augmenting the adaptive immune response.

Quantitative Data from Preclinical and Clinical Studies

While specific quantitative data from preclinical studies of zuvotolimod are limited in publicly available resources, interim results from the Phase 1/1b clinical trial (NCT04460456) provide valuable insights into its pharmacodynamic effects and preliminary efficacy.

Table 1: Summary of Pharmacodynamic and Clinical Activity of Zuvotolimod (SBT6050) from Phase 1/1b Trial (NCT04460456)

| Parameter | Finding | Dose Level | Patient Population | Citation(s) |

| Pharmacodynamics | Induction of myeloid and NK/T cell activation markers | All dose levels | Advanced HER2-expressing solid tumors | |

| Pharmacodynamic effects plateau | 0.6 mg/kg | Advanced HER2-expressing solid tumors | ||

| Pharmacokinetics | Serum PK suggests HER2 target saturation | 0.6 mg/kg | Advanced HER2-expressing solid tumors | |

| Safety | Manageable safety profile, with common adverse events consistent with immune activation | All dose levels | Advanced HER2-expressing solid tumors | |

| Dose-limiting toxicities (Grade 3) observed, which were resolved with supportive care | Higher dose levels | Advanced HER2-expressing solid tumors | ||

| Anti-Tumor Activity | Confirmed partial response | Not specified | Advanced HER2-expressing solid tumors | |

| Multiple patients with durable or decreasing volume stable disease | All dose levels | Advanced HER2-expressing solid tumors |

Experimental Protocols

Preclinical Evaluation of Zuvotolimod

Detailed preclinical experimental protocols for zuvotolimod are not extensively published. However, based on similar studies with ADCs and TLR agonists, a general workflow can be outlined.

-

Cell Lines: HER2-positive breast cancer cell lines such as SK-BR-3 and BT-474 are commonly used.

-

Immune Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated myeloid cell populations are used to assess the immune-stimulatory effects.

-

In Vitro Assays:

-

Cytokine Profiling: Measurement of cytokines and chemokines in the supernatant of co-cultures using ELISA or multiplex assays (e.g., Luminex).

-

Immune Cell Activation: Analysis of activation markers on myeloid cells (e.g., CD80, CD86), NK cells, and T cells by flow cytometry (FACS).

-

Cytotoxicity Assays: Assessment of cancer cell killing by immune cells in the presence of zuvotolimod.

-

-

In Vivo Models:

-

Xenograft Models: Implantation of HER2-positive human tumor cells into immunodeficient mice (e.g., NSG mice) reconstituted with human immune cells (humanized mice) to evaluate the in vivo efficacy.

-

Treatment and Monitoring: Systemic administration of zuvotolimod and regular monitoring of tumor volume.

-

Post-mortem Analysis: Tumors are harvested for immunohistochemistry (IHC) to analyze immune cell infiltration and flow cytometry to characterize the immune cell populations within the tumor.

-

Clinical Trial Protocol: NCT04460456

The Phase 1/1b clinical trial (NCT04460456) is a first-in-human, open-label, multicenter study designed to evaluate the safety, tolerability, and preliminary efficacy of zuvotolimod alone and in combination with PD-1 inhibitors in patients with advanced HER2-expressing solid tumors.

-

Study Design: The study consists of dose-escalation and dose-expansion phases for both monotherapy and combination therapy.

-

Patient Population: Adults with histologically confirmed, locally advanced (unresectable) and/or metastatic HER2-expressing (IHC 2+ or 3+) solid tumors who have received prior standard-of-care therapies.

-

Endpoints:

-

Primary Endpoints: Incidence of adverse events, dose-limiting toxicities (DLTs), and determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

-

Exploratory Endpoints: Pharmacokinetics, pharmacodynamics (assessment of immune activation markers in peripheral blood and tumor biopsies), and identification of potential predictive biomarkers.

-

Conclusion and Future Directions

Zuvotolimod presents a promising and innovative approach to the treatment of HER2-positive cancers by specifically targeting the tumor microenvironment and harnessing the power of the innate immune system. Preclinical and early clinical data support its proposed mechanism of action, demonstrating HER2-dependent myeloid cell activation and the induction of a downstream anti-tumor immune response. The manageable safety profile observed in the Phase 1/1b trial is encouraging for its further development.

Future research will likely focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to zuvotolimod therapy.

-

Exploring combination strategies with other immunotherapies, such as checkpoint inhibitors, and standard-of-care HER2-targeted therapies.

-

Investigating the efficacy of zuvotolimod in a broader range of HER2-expressing solid tumors.

The continued clinical development of zuvotolimod holds the potential to offer a new and effective treatment option for patients with HER2-positive cancers, particularly those who have developed resistance to existing therapies.

References

Zuvotolimod: A Deep Dive into Toll-like Receptor 8 Agonism for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zuvotolimod, also known as SBT6050, is an investigational antibody-drug conjugate (ADC) that represents a novel approach in cancer immunotherapy by targeting the innate immune system. It is composed of a humanized monoclonal antibody, pertuzumab, which targets human epidermal growth factor receptor 2 (HER2), conjugated to a potent small molecule agonist of Toll-like receptor 8 (TLR8).[1][2][3] This design allows for the systemic delivery of the TLR8 agonist with localized activity within the tumor microenvironment (TME) of HER2-expressing cancers.[4][5] By activating myeloid cells within the tumor, Zuvotolimod aims to convert an immunologically "cold" tumor into a "hot" one, thereby stimulating a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the core aspects of Zuvotolimod's mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action: Targeted TLR8 Agonism

Zuvotolimod's innovative design enables a multi-faceted attack on HER2-expressing tumors. The mechanism can be broken down into a series of steps, from initial targeting to the orchestration of a broad anti-tumor immune response.

Experimental Workflow for Zuvotolimod's Mechanism of Action

TLR8 Signaling Pathway

Upon binding of the TLR8 agonist payload within the endosome, a MyD88-dependent signaling cascade is initiated. This pathway is central to the pro-inflammatory response elicited by Zuvotolimod.

References

Zuvotolimod: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zuvotolimod (formerly known as SBT6050) is a novel, systemically delivered, tumor-targeted Toll-like Receptor 8 (TLR8) agonist designed to activate and reprogram the tumor microenvironment (TME). By selectively activating myeloid cells within the tumor, Zuvotolimod aims to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to anti-tumor immune responses and synergistic with other immunotherapies, such as checkpoint inhibitors. This technical guide provides an in-depth analysis of Zuvotolimod's mechanism of action, its multifaceted effects on the key cellular players within the TME, and a summary of available preclinical and clinical data. Detailed experimental protocols and signaling pathway visualizations are included to offer a comprehensive resource for the scientific community.

Introduction: The Rationale for TLR8 Agonism in Oncology

The innate immune system, traditionally viewed as the first line of defense against pathogens, is increasingly recognized as a critical orchestrator of anti-tumor immunity.[1][2] Toll-like receptors (TLRs), a class of pattern recognition receptors (PRRs), are central to this process.[1] TLRs recognize conserved molecular patterns associated with microbes or cellular damage, triggering potent immune responses.[1][2]

TLR8, an endosomally located receptor, is predominantly expressed in myeloid cells, including monocytes, macrophages, and dendritic cells (DCs). Its natural ligands are single-stranded RNA molecules. Activation of TLR8 triggers a distinct signaling cascade that results in a pro-inflammatory cytokine profile, favoring the development of a robust Type 1 T helper (Th1) cell response, which is crucial for effective anti-tumor immunity.

Zuvotolimod is a highly potent and selective small molecule TLR8 agonist. It is designed for systemic delivery with tumor-localized activation of human myeloid cells. This targeted approach aims to maximize therapeutic efficacy within the TME while minimizing systemic immune activation and associated toxicities.

Mechanism of Action: The TLR8 Signaling Pathway

Upon binding to Zuvotolimod within the endosome of a myeloid cell, TLR8 undergoes a conformational change, leading to its dimerization. This initiates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). The subsequent signaling cascade involves the activation of IRAKs (IL-1R-associated kinases) and TRAF6 (TNF receptor-associated factor 6), culminating in the activation of key transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1).

Activation of these transcription factors drives the expression and secretion of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Type I Interferons (IFNs). This cytokine milieu is instrumental in reshaping the TME.

Remodeling the Tumor Microenvironment

The primary therapeutic potential of Zuvotolimod lies in its ability to fundamentally alter the TME from an immunosuppressive ("cold") state to an inflamed ("hot") state, which is more conducive to anti-tumor immunity.

Impact on Myeloid Cells

-

Dendritic Cells (DCs): As professional antigen-presenting cells (APCs), DCs are critical for initiating T-cell responses. TLR8 agonists induce the maturation of DCs, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules, enhancing their ability to present tumor-associated antigens to T cells. The potent induction of IL-12 by TLR8-activated DCs is particularly important for driving Th1 polarization and cytotoxic T lymphocyte (CTL) activity.

-

Macrophages: Tumor-associated macrophages (TAMs) often exhibit a pro-tumoral M2 phenotype. TLR8 agonists can repolarize these M2 macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype. M1 macrophages exert direct anti-tumor effects and further amplify the immune response by producing inflammatory cytokines.

-

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell function within the TME. TLR8 activation has been shown to induce the apoptosis of MDSCs, thereby removing a major barrier to an effective anti-tumor immune response.

Impact on Lymphoid Cells (Indirect Effects)

The effects of Zuvotolimod on T cells and Natural Killer (NK) cells are primarily indirect, mediated by the activated myeloid compartment.

-

T Cells: By promoting DC maturation and IL-12 production, Zuvotolimod facilitates the priming and activation of tumor-specific CD8+ cytotoxic T cells and CD4+ helper T cells. Chemokines secreted by activated myeloid cells also recruit these effector T cells into the tumor.

-

Natural Killer (NK) Cells: Cytokines such as IL-12 and IFN-γ, produced by TLR8-activated myeloid cells, are potent activators of NK cells, enhancing their cytotoxic activity against tumor cells.

Quantitative Data Summary

The following tables summarize key quantitative data for Zuvotolimod and other potent TLR8 agonists from various studies.

Table 1: In Vitro Potency of TLR8 Agonists

| Compound | Assay System | Readout | EC50 | Reference |

|---|---|---|---|---|

| DN052 | HEK-Blue™ hTLR8 Cells | SEAP Reporter Gene | 6.7 nM |

| Motolimod | HEK-Blue™ hTLR8 Cells | SEAP Reporter Gene | 108.7 nM | |

Table 2: Zuvotolimod (SBT6050) Clinical Trial Data (Preliminary)

| Trial Phase | Indication | Treatment | Dose | Key Outcomes | Reference |

|---|---|---|---|---|---|

| Phase 1 | HER2-Expressing Solid Tumors | Monotherapy | 0.6 mg/kg Q2 weeks | Tolerable safety profile; Pharmacodynamics indicative of myeloid, NK, and T cell activation. |

| Phase 1 | HER2-Expressing Solid Tumors | Combination with Pembrolizumab | N/A | Manageable safety profile; Treatment-related adverse events consistent with immune activation. | |

Table 3: Cytokine Induction by TLR8 Agonists in Human PBMCs

| Agonist | Cytokine | Concentration Range | Notes | Reference |

|---|---|---|---|---|

| TL8-506 + IFN-γ | IL-12p70 | High Expression | Synergistic effect observed in human cord and blood cDC subsets. | |

| VTX-2337 (Motolimod) | TNF-α, IL-12 | Not specified | Induces a dominant pro-inflammatory cytokine profile. |

| DN052 | Pro-inflammatory cytokines | Strong induction | Observed in ex vivo human PBMC assays and in vivo monkey studies. | |

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of common protocols used to evaluate Zuvotolimod and other TLR8 agonists.

In Vitro TLR Activation Assay

-

Objective: To determine the potency (EC50) and selectivity of a TLR agonist.

-

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells engineered to express a specific human TLR (e.g., hTLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are commonly used.

-

Treatment: Cells are incubated with serial dilutions of the test compound (e.g., Zuvotolimod).

-

Incubation: The cells are incubated for a specified period (e.g., 16-24 hours) to allow for TLR activation and subsequent SEAP expression.

-

Detection: The supernatant is collected, and SEAP activity is quantified using a spectrophotometer after adding a suitable substrate.

-

Analysis: The EC50 value is calculated from the dose-response curve. Selectivity is determined by testing the compound on cell lines expressing other TLRs (e.g., TLR4, TLR7, TLR9).

-

Human PBMC Cytokine Release Assay

-

Objective: To measure the cytokine and chemokine response induced by a TLR agonist in a more physiologically relevant human immune cell context.

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors via density gradient centrifugation (e.g., using Ficoll-Paque).

-

Treatment: PBMCs are plated and treated with the TLR agonist at various concentrations. Negative (vehicle) and positive (e.g., LPS) controls are included.

-

Incubation: Cells are incubated for a set time, typically 16-24 hours, at 37°C.

-

Sample Collection: The cell culture supernatant is collected and stored for analysis.

-

Quantification: Cytokine levels (e.g., TNF-α, IL-1β, IL-6, IL-12) are quantified using multiplex immunoassays (e.g., Luminex) or individual ELISAs.

-

In Vivo Tumor Model Efficacy Studies

-

Objective: To evaluate the anti-tumor efficacy of the TLR agonist as a monotherapy or in combination with other agents.

-

Methodology:

-

Model System: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma) or humanized mouse models (NSG mice reconstituted with human CD34+ cells) bearing human tumor xenografts are used. The choice of model depends on whether the drug has cross-reactivity with the murine TLR or is human-specific.

-

Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, Zuvotolimod monotherapy, checkpoint inhibitor monotherapy, combination therapy). The drug is administered via a clinically relevant route (e.g., intravenously, intratumorally).

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry, immunohistochemistry) to assess changes in the TME and systemic immune cell populations.

-

Conclusion and Future Directions

Zuvotolimod represents a promising therapeutic strategy that leverages the power of the innate immune system to remodel the tumor microenvironment. By specifically activating TLR8 on myeloid cells within the tumor, it can initiate a cascade of events that leads to the recruitment and activation of a broad anti-tumor immune response. This mechanism provides a strong rationale for its use in combination with other immunotherapies, particularly immune checkpoint inhibitors, to overcome resistance and improve patient outcomes. Preliminary clinical data support a manageable safety profile and confirm on-target immune activation. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Zuvotolimod across various solid tumor types.

References

Early-Stage Research on Pertuzumab Zuvotolimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pertuzumab zuvotolimod (SBT6050) is an investigational antibody-drug conjugate (ADC) that represents a novel approach to cancer immunotherapy. It is composed of the humanized anti-HER2 monoclonal antibody, pertuzumab, conjugated to a Toll-like receptor 8 (TLR8) agonist payload, zuvotolimod.[1][2] This ADC is designed for systemic delivery with tumor-localized activation of myeloid cells, aiming to generate a potent anti-tumor immune response in the tumor microenvironment.[3] Developed by Silverback Therapeutics, the program is now discontinued, but the early-stage research provides valuable insights into the potential of targeted innate immune activation for the treatment of solid tumors.[4][5]

This technical guide provides an in-depth overview of the early-stage research on pertuzumab zuvotolimod, summarizing key preclinical and clinical findings. It includes quantitative data from these studies, details of experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.

Core Concept: Targeted Myeloid Cell Activation

The fundamental principle behind pertuzumab zuvotolimod is to overcome the limitations of systemic immunotherapy by delivering an immune-stimulating agent directly to the tumor site. This is achieved by leveraging the HER2 receptor, which is overexpressed on various cancer cells. The pertuzumab component of the ADC binds to HER2 on tumor cells, leading to the localized accumulation of the TLR8 agonist payload.

The TLR8 agonist, zuvotolimod, then engages with TLR8, a receptor primarily expressed on myeloid cells such as macrophages, dendritic cells, and monocytes, which are often abundant in the tumor microenvironment. This targeted activation of myeloid cells is intended to initiate a cascade of anti-tumor immune responses, including the production of pro-inflammatory cytokines and chemokines, and the subsequent activation of natural killer (NK) cells and T cells.

Preclinical Research

In Vitro Characterization

Preclinical in vitro studies were crucial in establishing the HER2-dependent mechanism of action of pertuzumab zuvotolimod. These experiments demonstrated that the ADC potently activates human myeloid cells only in the presence of HER2-expressing tumor cells. This activation leads to a range of anti-tumor immune activities, including:

-

Pro-inflammatory Cytokine and Chemokine Production: Activated myeloid cells release a variety of signaling molecules that help to recruit and activate other immune cells.

-

Inflammasome Activation: This leads to the maturation and secretion of inflammatory cytokines like IL-1β.

-

Indirect Activation of T and NK Cells: The cytokines produced by the activated myeloid cells can, in turn, stimulate the cytotoxic activity of T cells and NK cells.

In Vivo Efficacy in Murine Models

The anti-tumor activity of a murine surrogate of pertuzumab zuvotolimod was evaluated in various mouse tumor models. These studies demonstrated robust and durable single-agent efficacy, even in tumors with low levels of tumor-infiltrating lymphocytes (TILs), a setting where checkpoint inhibitors are often ineffective. Notably, the surrogate molecule was shown to be curative as a single agent in a human xenograft model that lacked T, B, and NK cells, highlighting the potent anti-tumor capabilities of activated myeloid cells.

Further preclinical studies indicated that the combination of the SBT6050 surrogate with trastuzumab resulted in enhanced anti-tumor activity. This is attributed to the fact that pertuzumab and trastuzumab bind to distinct epitopes on the HER2 receptor, leading to a more complete blockade of HER2 signaling and potentially enhanced antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).

Clinical Research: Phase 1/1b Trial (NCT04460456)

A first-in-human, open-label, dose-escalation and expansion study (NCT04460456) was initiated to evaluate the safety, tolerability, and preliminary anti-tumor activity of pertuzumab zuvotolimod, both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab, in patients with advanced HER2-expressing solid tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-stage clinical evaluation of pertuzumab zuvotolimod.

Table 1: Phase 1/1b Monotherapy Dose Escalation

| Dose Level (mg/kg) | Number of Patients |

| 0.3 | Data not specified |

| 0.6 | Data not specified |

| 0.9 | Data not specified |

| 1.2 | Data not specified |

Table 2: Pharmacokinetic Profile (Monotherapy)

| Dose Level (mg/kg) | Key Finding |

| ≥ 0.6 | Linear pharmacokinetic profile, suggesting saturation of receptor-mediated clearance. |

Table 3: Pharmacodynamic Response - Peak Cytokine Induction (Monotherapy vs. Baseline)

| Cytokine | 0.6 mg/kg vs. Lower Doses | 0.6 mg/kg vs. 1.2 mg/kg |

| IP-10 | Significantly higher (p ≤0.05) | No significant difference |

| MCP-1 | Significantly higher (p ≤0.05) | No significant difference |

| IL-6 | Data not specified | No significant difference |

| IFNγ | Data not specified | No significant difference |

| IL-12p40 | No significant increase | No significant increase |

Table 4: Safety and Tolerability (Monotherapy and Combination with Pembrolizumab)

| Adverse Event Profile | Dose-Limiting Toxicities (DLTs) |

| Generally well-tolerated, with adverse events consistent with immune activation. | Observed at higher dose levels; all were Grade 3 and resolved with supportive care. |

Experimental Protocols

In Vivo Tumor Xenograft Studies (General Methodology)

While specific institutional protocols may vary, a general methodology for assessing the in vivo efficacy of an ADC like pertuzumab zuvotolimod in a patient-derived xenograft (PDX) model is as follows:

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human tumor tissue.

-

Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells expressing HER2 are subcutaneously or orthotopically implanted into the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Pertuzumab zuvotolimod (or a murine surrogate) is administered, typically intravenously, at various dose levels and schedules.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and analysis of immunological changes within the tumor microenvironment.

-

Immunohistochemistry and Flow Cytometry: At the end of the study, tumors are excised and can be analyzed by immunohistochemistry to assess for immune cell infiltration and by flow cytometry to quantify different immune cell populations.

In Vitro Myeloid Cell Activation Assay (General Methodology)

The following outlines a general protocol to assess the ability of pertuzumab zuvotolimod to activate myeloid cells in a HER2-dependent manner:

-

Cell Culture: Human myeloid cells (e.g., peripheral blood mononuclear cells [PBMCs] or a monocytic cell line like THP-1) are cultured. HER2-positive and HER2-negative cancer cell lines are also cultured separately.

-

Co-culture System: Myeloid cells are co-cultured with either HER2-positive or HER2-negative cancer cells.

-

Treatment: Pertuzumab zuvotolimod is added to the co-cultures at various concentrations. Control groups would include untreated cells, cells treated with a non-targeted TLR8 agonist, and cells treated with pertuzumab alone.

-

Cytokine Measurement: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentrations of various cytokines and chemokines (e.g., TNF-α, IL-6, IL-12, CCL3, CCL4) are measured using techniques such as ELISA or multiplex bead arrays.

-

Analysis: A significant increase in cytokine production in the co-cultures containing HER2-positive cells and treated with pertuzumab zuvotolimod, as compared to the control groups, would indicate HER2-dependent myeloid cell activation.

Visualizations

Signaling Pathway of Pertuzumab Zuvotolimod

Caption: Proposed mechanism of action for pertuzumab zuvotolimod.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: General workflow for preclinical in vivo efficacy studies.

Conclusion

The early-stage research on pertuzumab zuvotolimod provides a compelling proof-of-concept for the targeted activation of the innate immune system in the tumor microenvironment. The preclinical data demonstrated potent, HER2-dependent myeloid cell activation and significant single-agent anti-tumor efficacy in various models. The initial clinical data from the Phase 1/1b trial suggested a manageable safety profile and confirmed the intended pharmacodynamic effects in patients. Although the development of pertuzumab zuvotolimod has been discontinued, the foundational research offers valuable insights for the future design and development of novel immunotherapies, particularly ADCs that leverage the power of the innate immune system to combat cancer.

References

- 1. adcreview.com [adcreview.com]

- 2. Silverback Therapeutics to Present Preclinical Data at SITC 34th Annual Meeting Demonstrating SBT6050’s Potential for Robust Single Agent Activity in Tumors Refractory to Checkpoint Inhibition - BioSpace [biospace.com]

- 3. researchgate.net [researchgate.net]

- 4. Silverback Therapeutics to Present Data for Lead Therapeutic Candidate SBT6050 at American Association of Cancer Research Annual Conference - BioSpace [biospace.com]

- 5. Pertuzumab zuvotolimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Investigating the Immune Response to SBT6050: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBT6050 is an investigational antibody-drug conjugate (ADC) that represents a novel approach to cancer immunotherapy. It is comprised of a humanized monoclonal antibody targeting Human Epidermal Growth Factor Receptor 2 (HER2) conjugated to a potent Toll-like receptor 8 (TLR8) agonist.[1][2] This design allows for systemic delivery with localized immune activation within the tumor microenvironment of HER2-expressing cancers.[2][3] The core concept behind SBT6050 is to leverage the presence of myeloid cells in the tumor microenvironment and activate them to initiate a robust and durable anti-tumor immune response, even in tumors lacking a pre-existing T-cell infiltrate.[4] Development of SBT6050 was discontinued due to limited single-agent activity and cytokine-related adverse events that restricted its dosing in combination therapies.

Mechanism of Action

SBT6050 is designed to engage both HER2 on tumor cells and Fcγ receptors on myeloid cells, such as macrophages and dendritic cells. This co-engagement facilitates the delivery of the TLR8 agonist payload into the endosomes of these myeloid cells, where TLR8 is expressed. Activation of TLR8 triggers a signaling cascade that results in the activation of myeloid cells and the production of a broad range of pro-inflammatory cytokines and chemokines. This, in turn, leads to a multi-faceted anti-tumor immune response that includes:

-

Direct tumor-killing by activated myeloid cells.

-

Repolarization of immunosuppressive myeloid cells to a pro-inflammatory phenotype.

-

Enhanced antigen presentation by dendritic cells to initiate and amplify tumor-specific T-cell responses.

-

Indirect activation of natural killer (NK) cells and T cells.

Preclinical studies have demonstrated that an SBT6050 surrogate can induce curative single-agent efficacy in tumor models, including those deficient in T cells, highlighting the potent anti-tumor activity that can be mediated by the myeloid compartment.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by SBT6050.

Preclinical and Clinical Data

Pharmacodynamic Effects

Preclinical and clinical studies have demonstrated that SBT6050 induces a robust pharmacodynamic response consistent with its mechanism of action.

In a Phase 1/1b clinical trial (NCT04460456), administration of SBT6050 led to a dose-dependent increase in serum levels of several pro-inflammatory cytokines and chemokines. The table below summarizes the observed changes in key cytokines.

| Cytokine/Chemokine | Observation |

| IP-10 (CXCL10) | Significant dose-dependent increase observed. |

| MCP-1 (CCL2) | Significant dose-dependent increase observed. |

| IL-6 | Dose-dependent increase observed. |

| IFN-γ | Modest increase observed, indicative of NK and/or T-cell activation. |

Data is qualitative/semi-quantitative based on graphical representations from interim clinical trial reports. Specific concentrations are not publicly available.

Flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) from patients treated with SBT6050 in the Phase 1/1b trial revealed activation of both myeloid and lymphoid cell populations.

| Cell Type | Activation Marker(s) | Observation |

| Myeloid Cells | (e.g., CD86, HLA-DR) | Upregulation of activation markers observed. |

| NK Cells | (e.g., CD69) | Increased expression of activation markers. |

| T Cells | (e.g., CD69) | Increased expression of activation markers. |

Specific markers and percentage of activated cells are not detailed in publicly available data.

Tumor Microenvironment Modulation

Immunohistochemistry (IHC) analysis of tumor biopsies from patients treated with SBT6050 provided evidence of drug localization and immune cell infiltration.

| Parameter | Method | Observation |

| SBT6050 Payload | IHC | Detection of the TLR8 agonist payload in tumor-resident macrophages. |

| Immune Cell Infiltration | IHC | Qualitative evidence of increased immune cell presence in the tumor microenvironment post-treatment. |

Detailed quantitative analysis of immune cell subsets within the tumor is not publicly available.

Experimental Protocols

While specific, detailed protocols for the assays used in the SBT6050 preclinical and clinical programs are not publicly available, the following sections provide generalized methodologies for the key experiments conducted.

Flow Cytometry for Immune Cell Phenotyping and Activation

Objective: To identify and quantify different immune cell populations and their activation status in peripheral blood or tumor tissue.

Generalized Protocol:

-

Sample Preparation:

-

For peripheral blood, isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

-

For tumor tissue, mechanically and enzymatically digest the tissue to obtain a single-cell suspension.

-

-

Antibody Staining:

-

Resuspend cells in a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide).

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers to identify cell lineages (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes, CD56 for NK cells) and activation markers (e.g., CD69, CD86, HLA-DR).

-

-

Data Acquisition:

-

Acquire data on a flow cytometer, collecting events for each sample.

-

-

Data Analysis:

-

Analyze the data using flow cytometry analysis software. Gate on specific cell populations based on their forward and side scatter properties and marker expression. Quantify the percentage of different cell types and the expression levels of activation markers.

-

ELISA for Cytokine Quantification

Objective: To measure the concentration of specific cytokines and chemokines in patient serum or cell culture supernatants.

Generalized Protocol:

-

Plate Coating:

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest. Incubate overnight.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

-

Sample Incubation:

-

Add standards with known cytokine concentrations and experimental samples to the wells. Incubate for a set period.

-

-

Detection Antibody:

-

Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine. Incubate.

-

-

Enzyme Conjugate:

-

Wash the plate and add an enzyme-linked streptavidin (e.g., streptavidin-HRP). Incubate.

-

-

Substrate Addition:

-

Wash the plate and add a substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.

-

-

Data Measurement:

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the experimental samples.

-

Immunohistochemistry for In Situ Analysis

Objective: To detect the presence and localization of the SBT6050 payload and to characterize immune cell infiltration within the tumor tissue.

Generalized Protocol:

-

Tissue Preparation:

-

Fix tumor biopsy samples in formalin and embed in paraffin (FFPE).

-

Cut thin sections and mount them on microscope slides.

-

-

Antigen Retrieval:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the target epitopes (e.g., heat-induced epitope retrieval).

-

-

Staining:

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate with a primary antibody specific for the SBT6050 payload or for markers of different immune cell types (e.g., CD68 for macrophages, CD8 for cytotoxic T cells).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate to visualize the antibody binding.

-

-

Counterstaining and Mounting:

-

Counterstain with a nuclear stain (e.g., hematoxylin).

-

Dehydrate and mount the slides with a coverslip.

-

-

Analysis:

-

Examine the slides under a microscope to assess the staining intensity and localization of the target proteins.

-

Summary and Conclusion

SBT6050 is a thoughtfully designed ADC that targets HER2-expressing tumors and activates the innate immune system through TLR8 agonism in myeloid cells. Preclinical and early clinical data have demonstrated its ability to induce a pro-inflammatory tumor microenvironment, activate multiple immune cell lineages, and mediate anti-tumor activity. While the clinical development of SBT6050 has been discontinued, the insights gained from its investigation provide valuable information for the future design of immunotherapies that aim to harness the power of the myeloid compartment in the fight against cancer. The data underscores the potential of targeted delivery of innate immune agonists to reshape the tumor microenvironment and overcome resistance to other immunotherapies. Further research in this area is warranted to explore the full potential of this therapeutic strategy.

References

- 1. Silverback Therapeutics to Present Preclinical Data at SITC 34th Annual Meeting Demonstrating SBT6050’s Potential for Robust Single Agent Activity in Tumors Refractory to Checkpoint Inhibition - BioSpace [biospace.com]

- 2. Silverback Therapeutics to Present Data for Lead Therapeutic Candidate SBT6050 at American Association of Cancer Research Annual Conference - BioSpace [biospace.com]

- 3. Silverback Therapeutics to Present Data for Lead Therapeutic Candidate SBT6050 at American Association of Cancer Research Annual Conference [prnewswire.com]

- 4. adcreview.com [adcreview.com]

Zuvotolimod: A Technical Guide to its Role in Activating Myeloid Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuvotolimod (SBT6050) is an investigational antibody-drug conjugate (ADC) designed to selectively activate myeloid cells within the tumor microenvironment (TME), thereby stimulating a potent anti-tumor immune response. This technical guide provides an in-depth overview of zuvotolimod's mechanism of action, focusing on its role in myeloid cell activation. It consolidates available preclinical and clinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways.

Introduction

Zuvotolimod is a novel immunotherapeutic agent that consists of a humanized anti-HER2 monoclonal antibody, pertuzumab, conjugated to a potent Toll-like receptor 8 (TLR8) agonist payload.[1] This design allows for systemic delivery with localized activity in HER2-expressing solid tumors.[2][3] By targeting TLR8, which is highly expressed in myeloid cells, zuvotolimod aims to overcome immune suppression within the TME and induce a robust and durable anti-cancer response.[4]

Mechanism of Action

Zuvotolimod's mechanism of action is centered on the targeted activation of myeloid cells in the vicinity of HER2-expressing tumor cells.[5]

-

Targeting and Internalization: The pertuzumab component of zuvotolimod binds to the HER2 receptor on tumor cells. This binding facilitates the interaction of the ADC with myeloid cells in the TME, which then internalize the conjugate.

-

TLR8 Agonism: Once internalized by myeloid cells, the TLR8 agonist payload is released and binds to and activates the endosomal TLR8.

-

Myeloid Cell Activation: TLR8 activation triggers a downstream signaling cascade, leading to the activation of myeloid cells, including macrophages, monocytes, and dendritic cells. This activation results in a shift from an immunosuppressive to a pro-inflammatory phenotype.

Signaling Pathway

The activation of TLR8 by zuvotolimod's payload initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines. This pathway is primarily mediated by the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.

Effects on Myeloid and Other Immune Cells

The activation of myeloid cells by zuvotolimod leads to a cascade of anti-tumor immune responses.

Direct Effects on Myeloid Cells

-

Pro-inflammatory Cytokine and Chemokine Production: Activated myeloid cells release a variety of pro-inflammatory cytokines and chemokines, including TNFα, IL-12, and IL-1β. This creates a pro-inflammatory TME, attracting other immune cells to the tumor site.

-

Inflammasome Activation: Zuvotolimod has been shown to induce inflammasome activation in myeloid cells.

-

Enhanced Antigen Presentation: Activated dendritic cells have an increased capacity to process and present tumor antigens to T cells, bridging the innate and adaptive immune responses.

Indirect Effects on Other Immune Cells

-

T Cell Activation: The cytokine milieu created by activated myeloid cells, particularly the production of IL-12, promotes the differentiation and activation of T helper 1 (Th1) cells and cytotoxic T lymphocytes (CTLs).

-

Natural Killer (NK) Cell Activation: Activated myeloid cells can also lead to the activation of NK cells, enhancing their tumor-killing capabilities.

Quantitative Data Summary

While comprehensive quantitative data from peer-reviewed publications are limited, interim results from the Phase 1/1b clinical trial (NCT04460456) and preclinical studies provide some insights into the activity of zuvotolimod.

| Parameter | Finding | Source |

| Clinical Dosage | Dose levels ranging from 0.3 to 1.2 mg/kg were evaluated in the monotherapy arm. | |

| Pharmacodynamics | Pharmacodynamic markers indicative of myeloid, NK, and T cell activation were observed at all dose levels, with effects plateauing at 0.6 mg/kg. | |

| In Vitro Cytokine Induction | In co-culture assays with HER2-positive tumor cells and human PBMCs, SBT6050 induced the production of pro-inflammatory cytokines and chemokines such as TNFα, IL-12p40, and IL-18 in a HER2-dependent manner. | |

| Safety Profile | The adverse event profile is consistent with immune system activation and includes injection site reactions, fever, chills, hypotension, nausea, vomiting, and fatigue, mostly Grade 1 or 2. |

Experimental Protocols

Detailed experimental protocols for the study of zuvotolimod are not publicly available. However, based on the descriptions in conference abstracts and company presentations, the following general methodologies have been employed.

In Vitro Myeloid Cell Activation Assay

This assay is designed to assess the HER2-dependent activation of myeloid cells by zuvotolimod.

Methodology Outline:

-

Cell Culture: Culture HER2-positive and HER2-negative tumor cell lines. Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Co-culture: Co-culture the tumor cells with PBMCs.

-

Treatment: Add zuvotolimod at various concentrations to the co-cultures.

-

Incubation: Incubate for a specified period (e.g., 24-48 hours).

-

Analysis:

-

Cytokine Measurement: Collect the supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNFα, IL-12) using methods like ELISA or multiplex bead arrays.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against myeloid cell surface markers (e.g., CD11b, CD14) and activation markers (e.g., CD80, CD86, HLA-DR) to determine the percentage of activated myeloid cells.

-

In Vivo Tumor Models

Preclinical efficacy has been evaluated using mouse tumor models.

Methodology Outline:

-

Tumor Implantation: Implant human HER2-expressing tumor cells into immunocompromised or humanized mice.

-

Treatment: Once tumors are established, administer zuvotolimod or a murine surrogate systemically (e.g., intravenously).

-

Monitoring: Monitor tumor growth over time.

-

Pharmacodynamic Analysis: At specified time points, collect tumors and peripheral blood to analyze immune cell infiltration and activation status by immunohistochemistry (IHC) and flow cytometry.

Conclusion

Zuvotolimod represents a promising therapeutic strategy that leverages the power of the innate immune system to combat cancer. Its unique design allows for targeted activation of myeloid cells within the TME, leading to a broad anti-tumor immune response while potentially minimizing systemic toxicity. Further clinical development and the publication of more detailed data are anticipated to provide a clearer picture of its therapeutic potential.

References

Zuvotolimod and Its Role in Targeted Cancer Immunotherapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuvotolimod, a key component of the antibody-drug conjugate (ADC) Pertuzumab zuvotolimod (SBT6050), represents a promising advancement in the field of targeted cancer immunotherapy. This technical guide delves into the chemical nature of Zuvotolimod, its components, and its mechanism of action. While the precise chemical structure of Zuvotolimod remains proprietary, this document synthesizes available information to provide a comprehensive overview for research and development professionals. Zuvotolimod is a drug-linker conjugate that incorporates a potent Toll-like receptor 8 (TLR8) agonist. This design enables the targeted delivery of the immune-activating payload to HER2-expressing tumor cells, thereby activating myeloid cells within the tumor microenvironment and inducing a robust anti-tumor immune response. This guide will cover the known components of Zuvotolimod, its proposed signaling pathway, and general experimental methodologies relevant to its characterization.

Introduction to Zuvotolimod (SBT6050)

Pertuzumab zuvotolimod (also known as SBT6050) is an investigational antibody-drug conjugate designed for the treatment of HER2-expressing solid tumors.[1][2][3][4] It is comprised of three main components:

-

The Antibody: A humanized anti-HER2 monoclonal antibody, Pertuzumab, which specifically targets the human epidermal growth factor receptor 2 (HER2).[1]

-

The Linker: A proprietary linker that connects the antibody to the payload.

-

The Payload: A potent Toll-like receptor 8 (TLR8) agonist.

The drug-linker conjugate portion of this ADC is referred to as Zuvotolimod (HY-145620). The innovative design of this ADC allows for the systemic administration of a powerful immune-activating agent with tumor-localized activity, potentially minimizing systemic toxicities often associated with immune agonists.

The Chemical Structure of Zuvotolimod and its Components

While the exact chemical structure of Zuvotolimod (HY-145620) is not publicly disclosed, its constituent parts can be described based on available information.

The TLR8 Agonist Payload

The payload of Zuvotolimod is a potent and specific small molecule agonist of Toll-like receptor 8 (TLR8). TLR8 is a pattern recognition receptor primarily expressed in myeloid cells, such as monocytes, macrophages, and dendritic cells. Activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, ultimately stimulating an anti-tumor immune response. The specific molecular structure of the TLR8 agonist used in Zuvotolimod is proprietary to the developing company, Silverback Therapeutics.

The Linker

The linker component of Zuvotolimod is crucial for the stability of the ADC in circulation and the efficient release of the TLR8 agonist payload within the target cells. The specific chemical structure of the linker has not been publicly detailed.

Generic Representation of Zuvotolimod's Structure

Due to the proprietary nature of the specific molecule, a generic diagram representing the components of Pertuzumab zuvotolimod is provided below.

Quantitative Data

Due to the lack of publicly available information on the specific chemical structure of Zuvotolimod, a detailed table of quantitative data cannot be provided. However, for research purposes, a template for characterizing such a molecule is presented below.

| Property | Data | Method of Determination |

| Molecular Formula | Not Available | Mass Spectrometry |

| Molecular Weight | Not Available | Mass Spectrometry |

| Purity | Not Available | HPLC, NMR |

| Solubility | Not Available | Standard solubility assays |

| LogP | Not Available | Calculated or experimentally determined |

| pKa | Not Available | Potentiometric titration or software prediction |

Mechanism of Action: TLR8 Signaling Pathway

Zuvotolimod exerts its therapeutic effect by activating the Toll-like receptor 8 (TLR8) signaling pathway in myeloid cells within the tumor microenvironment. The binding of the TLR8 agonist to the receptor, which is located in the endosomal compartment, initiates a downstream signaling cascade.

The key steps in the TLR8 signaling pathway are:

-

Ligand Recognition: The TLR8 agonist, delivered by the ADC, binds to the TLR8 receptor within the endosome of a myeloid cell.

-

MyD88 Recruitment: Upon ligand binding, TLR8 recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).

-

IRAK Complex Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, forming a complex.

-

TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).

-

Activation of Downstream Kinases: TRAF6 activates downstream kinase cascades, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs).

-

NF-κB and AP-1 Activation: Activation of the IKK complex leads to the activation of the transcription factor NF-κB, while MAPK pathways activate the transcription factor AP-1.

-

Cytokine and Chemokine Production: Nuclear translocation of NF-κB and AP-1 induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-12) and chemokines.

This cascade of events leads to the activation of myeloid cells, enhancement of antigen presentation, and the promotion of a T helper 1 (Th1) biased anti-tumor immune response.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Zuvotolimod are not publicly available. However, this section outlines general methodologies that are typically employed in the development and analysis of similar TLR8 agonist-containing ADCs.

Synthesis of a TLR8 Agonist Payload

The synthesis of a novel small molecule TLR8 agonist would typically involve a multi-step organic synthesis process. The general workflow would be:

-

Retrosynthetic Analysis: Deconstruction of the target molecule to identify suitable starting materials and key chemical reactions.

-

Forward Synthesis: Step-wise construction of the molecule using established organic chemistry reactions.

-

Purification: Purification of the final compound and intermediates using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).

-

Structural Characterization: Confirmation of the chemical structure using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Conjugation of the Drug-Linker to the Antibody

The conjugation process involves the covalent attachment of the Zuvotolimod (drug-linker) to the Pertuzumab antibody. A common strategy for antibody conjugation is through surface-exposed lysine residues or cysteine residues. The general steps are:

-

Antibody Modification (if necessary): Partial reduction of interchain disulfide bonds to generate free thiol groups for conjugation.

-

Linker-Payload Activation: Activation of the linker on the drug-linker molecule to make it reactive towards the functional groups on the antibody.

-

Conjugation Reaction: Incubation of the modified antibody with the activated drug-linker under controlled conditions (pH, temperature, and time).

-

Purification of the ADC: Removal of unconjugated drug-linker and antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization of the ADC: Determination of the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy, mass spectrometry, and SEC.

In Vitro Characterization of Zuvotolimod's Activity

To assess the biological activity of Zuvotolimod, a series of in vitro assays would be performed:

-

TLR8 Reporter Assay: Utilize a cell line (e.g., HEK293) engineered to express human TLR8 and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase) under the control of an NF-κB promoter. The activity of Zuvotolimod is quantified by measuring the reporter gene expression.

-

Cytokine Release Assay: Treat human peripheral blood mononuclear cells (PBMCs) or isolated myeloid cells with the ADC in the presence of HER2-expressing cancer cells. The levels of secreted cytokines (e.g., TNF-α, IL-12) in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.

-

Myeloid Cell Activation Assay: Assess the activation of myeloid cells by monitoring the upregulation of cell surface markers (e.g., CD80, CD86, HLA-DR) using flow cytometry.

Conclusion

Zuvotolimod, as the drug-linker component of Pertuzumab zuvotolimod (SBT6050), represents a sophisticated approach to cancer immunotherapy. By combining the targeting precision of a HER2-directed antibody with the potent immune-stimulatory activity of a TLR8 agonist, this ADC has the potential to overcome some of the limitations of traditional immunotherapies. While specific details regarding its chemical structure and synthesis are proprietary, the information available highlights a well-designed therapeutic strategy. Further research and clinical development will be crucial in determining the full therapeutic potential of this innovative agent in the treatment of HER2-positive cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SBT6050, a HER2-directed TLR8 therapeutic, as a systemically administered, tumor-targeted human myeloid cell agonist. - ASCO [asco.org]

- 3. Silverback Therapeutics Initiates Phase 1 Clinical Study of SBT6050 - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Zuvotolimod Administration in Murine Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuvotolimod is a potent and selective Toll-like receptor 8 (TLR8) agonist. In oncological research, it is frequently utilized as the payload in antibody-drug conjugates (ADCs), most notably as pertuzumab zuvotolimod (SBT6050). This ADC consists of the HER2-directed monoclonal antibody pertuzumab conjugated to zuvotolimod. This targeted delivery system is designed to activate myeloid cells specifically within the tumor microenvironment of HER2-expressing cancers, thereby stimulating a robust anti-tumor immune response. Preclinical studies using murine xenograft models have been instrumental in elucidating the mechanism of action and therapeutic potential of zuvotolimod-based therapies. These studies have demonstrated that a mouse surrogate of SBT6050 can induce potent, single-agent anti-tumor efficacy across various tumor models, including those with low levels of tumor-infiltrating lymphocytes.[1][2][3][4][5]

This document provides detailed application notes and protocols for the administration and evaluation of zuvotolimod, particularly in the context of the ADC pertuzumab zuvotolimod (SBT6050), in murine xenograft models.

Mechanism of Action: Zuvotolimod (as part of Pertuzumab Zuvotolimod)

The therapeutic strategy of pertuzumab zuvotolimod hinges on the targeted activation of the innate immune system within the tumor microenvironment.

dot

Caption: Zuvotolimod (SBT6050) signaling pathway.

Quantitative Data Summary

While specific quantitative data from preclinical studies with pertuzumab zuvotolimod are not extensively published in peer-reviewed literature, data presented at scientific conferences provide insights into its potent anti-tumor activity. A mouse surrogate of SBT6050 has been shown to be curative as a single agent in a human xenograft model lacking T, B, and NK cells, underscoring the powerful anti-tumor activity mediated by myeloid cells. Furthermore, the combination of the SBT6050 surrogate with trastuzumab demonstrated enhanced anti-tumor efficacy in vivo.

| Parameter | Observation | Source |

| Single-Agent Activity | A mouse surrogate of SBT6050 demonstrated robust and durable single-agent efficacy in multiple tumor models, including those with low tumor-infiltrating lymphocytes. | |

| Activity in Immune-Deficient Models | The SBT6050 mouse surrogate was curative as a single agent in a human xenograft model lacking T, B, and NK cells. | |

| Combination Therapy | In vivo studies with a mouse surrogate showed enhanced anti-tumor activity when combined with trastuzumab. | |

| Clinical Dose Selection | In a Phase 1/1b study, a dose of 0.6 mg/kg was selected for further evaluation based on target saturation and pharmacodynamic markers of myeloid, NK, and T cell activation. |

Experimental Protocols

The following protocols are generalized methodologies for conducting murine xenograft studies with zuvotolimod-containing ADCs like pertuzumab zuvotolimod.

dot

Caption: Murine xenograft experimental workflow.

Establishment of HER2-Positive Murine Xenograft Model

Objective: To establish subcutaneous tumors from a HER2-expressing human cancer cell line in immunodeficient mice.

Materials:

-

HER2-positive human cancer cell line (e.g., BT-474, SK-BR-3, NCI-N87)

-

Appropriate cell culture medium and supplements

-

Immunodeficient mice (e.g., NOD-SCID, NSG), female, 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS, syringes, and needles

Protocol:

-

Culture HER2-positive tumor cells to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the flank.

-

Monitor mice for tumor growth. Tumors are typically palpable within 7-14 days.

-

Begin treatment when tumors reach a mean volume of 100-200 mm³.

Administration of Pertuzumab Zuvotolimod (or surrogate)

Objective: To administer the therapeutic agent to tumor-bearing mice. As zuvotolimod is a human-specific TLR8 agonist, a mouse surrogate ADC is often used in preclinical murine models.

Materials:

-

Pertuzumab zuvotolimod (SBT6050) or a suitable mouse surrogate

-

Sterile vehicle (e.g., PBS)

-

Appropriate syringes and needles for intravenous or intraperitoneal injection

Protocol:

-

Randomize mice into treatment and control groups (n=8-10 mice per group).

-

Prepare the dosing solution of pertuzumab zuvotolimod or its surrogate in the appropriate vehicle.

-

Administer the agent via the desired route (e.g., intravenously or intraperitoneally) at the predetermined dose and schedule. A clinically relevant dose for SBT6050 has been identified as 0.6 mg/kg.

-

Administer the vehicle to the control group.

-

Monitor mice for any signs of toxicity, including changes in body weight and behavior.

Assessment of Anti-Tumor Efficacy

Objective: To quantify the effect of treatment on tumor growth.

Materials:

-

Digital calipers

Protocol:

-

Measure tumor dimensions (length and width) twice weekly using digital calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Continue monitoring until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).

-

Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Immunohistochemical Analysis of Immune Cell Infiltration

Objective: To characterize the immune cell infiltrate within the tumor microenvironment.

Materials:

-

Formalin, paraffin, and sectioning equipment

-

Antigen retrieval buffers

-

Primary antibodies against immune cell markers (e.g., CD68 for macrophages, CD3 for T cells, CD56 for NK cells)

-

HRP-conjugated secondary antibodies and DAB substrate kit

-

Microscope

Protocol:

-

Excise tumors at the study endpoint and fix in 10% neutral buffered formalin.

-

Embed tumors in paraffin and cut 4-5 µm sections.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced antigen retrieval.

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Develop with DAB substrate and counterstain with hematoxylin.

-

Dehydrate, mount, and visualize under a microscope.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes

Objective: To quantify and phenotype immune cell populations within the tumor.

Materials:

-

Tumor dissociation kit (e.g., Miltenyi Biotec)

-

Red blood cell lysis buffer

-

Fluorescently conjugated antibodies against immune cell markers

-

Flow cytometer

Protocol:

-

Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.

-

Lyse red blood cells.

-

Stain cells with a cocktail of fluorescently conjugated antibodies targeting various immune cell populations.

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify the percentages of different immune cell subsets.

Conclusion

The administration of zuvotolimod, particularly as the ADC pertuzumab zuvotolimod (SBT6050), in murine xenograft models is a critical step in the preclinical evaluation of this immunotherapeutic agent. The protocols outlined above provide a framework for establishing these models, assessing anti-tumor efficacy, and analyzing the resulting immune response within the tumor microenvironment. These studies are essential for understanding the drug's mechanism of action and for guiding clinical development.

References

- 1. Silverback Therapeutics Announces Preclinical Data at 2019 San Antonio Breast Cancer Symposium (SABCS) Supporting Development of SBT6050 as a Single Agent and in Combination with Trastuzumab for the Treatment of HER2-Expressing Malignancies - BioSpace [biospace.com]

- 2. Silverback Therapeutics to Present Preclinical Data on SBT6050 Demonstrating Potent Activation of Human Myeloid Cells and the Potential for Single Agent Clinical Activity - BioSpace [biospace.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. adcreview.com [adcreview.com]

- 5. Silverback Therapeutics to Present Data for Lead Therapeutic Candidate SBT6050 at American Association of Cancer Research Annual Conference [prnewswire.com]

Application Notes and Protocols: Cell Culture Techniques for HER2-Expressing Lines with Zuvotolimod (as part of an Antibody-Drug Conjugate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuvotolimod is a potent Toll-like receptor 8 (TLR8) agonist. In the context of HER2-expressing cancers, it is utilized as the payload in the antibody-drug conjugate (ADC) Pertuzumab Zuvotolimod (SBT6050).[1][2][3] This ADC leverages the HER2-targeting properties of the monoclonal antibody Pertuzumab to deliver Zuvotolimod directly to the tumor microenvironment.[3] Upon binding to HER2 on cancer cells, the ADC is internalized, and Zuvotolimod is released. The primary mechanism of action of Zuvotolimod is the activation of TLR8 on myeloid cells, such as macrophages and dendritic cells, within the tumor microenvironment.[3] This activation triggers a pro-inflammatory cascade, leading to the production of cytokines and chemokines, enhancement of antigen presentation, and ultimately, a robust anti-tumor immune response.

These application notes provide detailed protocols for in vitro cell culture techniques to study the effects of Zuvotolimod, delivered via a HER2-targeted ADC, on HER2-expressing cancer cell lines in co-culture with immune cells.

Data Presentation

Table 1: Commonly Used HER2-Expressing Breast Cancer Cell Lines

| Cell Line | Description | Morphology | Doubling Time (approx.) | Recommended Basal Medium |

| SK-BR-3 | Derived from a breast adenocarcinoma; high HER2 overexpression, ER/PR negative. | Epithelial | 70 hours | McCoy's 5A |

| BT-474 | Derived from an invasive ductal carcinoma; expresses both HER2 and ER/PR. | Epithelial | 38 hours | RPMI-1640 or Hybri-Care Medium |

| AU565 | Derived from a pleural effusion of a breast adenocarcinoma; HER2 overexpression, ER/PR negative. | Epithelial | 38 hours | RPMI-1640 |

| MDA-MB-453 | Derived from a metastatic breast carcinoma; expresses HER2. | Epithelial | N/A | Leibovitz's L-15 Medium |

Table 2: Recommended In Vitro Co-Culture Experimental Parameters

| Parameter | Recommended Range | Notes |

| HER2+ Cancer Cell Seeding Density | 1 x 10⁴ to 5 x 10⁴ cells/well (96-well plate) | Optimize based on cell line proliferation rate. |

| Immune Cell Seeding Density (PBMCs or Macrophages) | 1 x 10⁵ to 5 x 10⁵ cells/well (96-well plate) | A 10:1 effector-to-target ratio is a common starting point. |

| Pertuzumab Zuvotolimod (SBT6050) Concentration | 0.1 - 10 µg/mL | Titrate to determine the optimal concentration for immune cell activation and anti-tumor effects. |

| Co-Culture Incubation Time | 24 - 72 hours | Time-course experiments are recommended to assess both early and late responses. |

| Controls | Untreated co-culture, HER2+ cells alone, immune cells alone, isotype control antibody-drug conjugate. | Essential for interpreting results accurately. |

Experimental Protocols

Protocol 1: Co-Culture of HER2-Expressing Cancer Cells with Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the Zuvotolimod-mediated activation of immune cells in the presence of HER2-positive cancer cells and the subsequent impact on cancer cell viability.

Materials:

-

HER2-expressing cancer cell line (e.g., SK-BR-3, BT-474)

-

Complete growth medium for the chosen cancer cell line

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Pertuzumab Zuvotolimod (SBT6050)

-

Isotype control ADC

-

96-well flat-bottom tissue culture plates

-

Cell viability assay kit (e.g., MTS, CellTiter-Glo®)

-

ELISA kits for cytokine quantification (e.g., TNF-α, IL-12)

Procedure:

-

Day 1: Seeding of HER2-Expressing Cancer Cells

-

Harvest HER2-expressing cancer cells using standard cell culture techniques.

-

Resuspend the cells in their complete growth medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Day 2: PBMC Isolation and Co-Culture Setup

-

Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the isolated PBMCs twice with sterile PBS and resuspend them in RPMI-1640 complete medium.

-

Perform a cell count and assess viability.

-

Prepare serial dilutions of Pertuzumab Zuvotolimod and the isotype control ADC in RPMI-1640 complete medium.

-

Remove the medium from the plated cancer cells.

-

Add 100 µL of the PBMC suspension to each well containing cancer cells at a density of 2 x 10⁵ cells per well (10:1 E:T ratio).

-

Add 100 µL of the diluted Pertuzumab Zuvotolimod or control ADC to the respective wells.

-

Include control wells with cancer cells and PBMCs without ADC, cancer cells alone, and PBMCs alone.

-

Incubate the co-culture for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Day 4/5: Assessment of Outcomes

-

Cytokine Analysis: Carefully collect 100 µL of the culture supernatant from each well. Centrifuge to remove any cells and store the supernatant at -80°C for later analysis of cytokine levels (e.g., TNF-α, IL-12) by ELISA.

-

Cancer Cell Viability: Assess the viability of the remaining cells using a suitable assay. For adherent cancer cells, gently wash the wells with PBS to remove non-adherent PBMCs before performing the viability assay.

-

Protocol 2: Macrophage Differentiation and Co-Culture with HER2-Expressing Cancer Cells

This protocol focuses on the interaction between HER2-expressing cancer cells and macrophages, a key myeloid cell type in the tumor microenvironment.

Materials:

-

HER2-expressing cancer cell line

-

Human PBMCs

-

Macrophage differentiation medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 ng/mL M-CSF)

-

Pertuzumab Zuvotolimod (SBT6050)

-

Isotype control ADC

-

24-well tissue culture plates

-

Flow cytometry antibodies (e.g., anti-CD68, anti-CD86, anti-CD206)

-

Phagocytosis assay kit

Procedure:

-

Day 1-7: Macrophage Differentiation

-

Isolate PBMCs as described in Protocol 1.

-

Plate the PBMCs in a 24-well plate at a density of 1 x 10⁶ cells per well in macrophage differentiation medium.

-

Incubate for 7 days, replacing the medium every 2-3 days, to allow for the differentiation of monocytes into macrophages.

-

-

Day 8: Co-Culture Setup

-

Harvest HER2-expressing cancer cells and label them with a fluorescent dye for phagocytosis assays if desired.

-

Aspirate the medium from the differentiated macrophages and wash once with PBS.

-

Add fresh RPMI-1640 complete medium to the macrophage-containing wells.

-

Add the HER2-expressing cancer cells to the macrophage cultures at a 5:1 macrophage-to-cancer cell ratio.

-

Add Pertuzumab Zuvotolimod or isotype control ADC at the desired concentrations.

-

Incubate the co-culture for 24-48 hours.

-

-

Day 9/10: Assessment of Macrophage Activation and Function

-

Macrophage Phenotyping: Gently harvest the cells and stain with fluorescently labeled antibodies against macrophage markers (e.g., CD68, CD86 for M1 polarization, CD206 for M2 polarization). Analyze by flow cytometry to assess changes in macrophage phenotype induced by Zuvotolimod.

-